Asp-Leu-Trp-Gln-Lys

Descripción general

Descripción

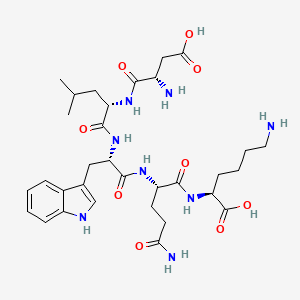

Asp-Leu-Trp-Gln-Lys is a pentapeptide composed of five amino acids: aspartic acid, leucine, tryptophan, glutamine, and lysine. This sequence of amino acids forms a peptide that has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Peptides like this compound are often studied for their potential biological activities and their roles in various biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Asp-Leu-Trp-Gln-Lys can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, typically a resin. Each amino acid is added sequentially, with protective groups used to prevent unwanted side reactions. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s amine group.

Coupling: of the next amino acid using a coupling reagent like HBTU or DIC.

Repetition: of deprotection and coupling steps until the peptide is complete.

Cleavage: of the peptide from the resin and removal of protective groups using a cleavage reagent like TFA.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery. This method can be more cost-effective for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Asp-Leu-Trp-Gln-Lys can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidized derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as NHS esters for amine modification.

Major Products Formed

Oxidation: Oxidized tryptophan derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptide with new functional groups.

Aplicaciones Científicas De Investigación

Asp-Leu-Trp-Gln-Lys has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate recognition.

Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of peptide-based materials and sensors.

Mecanismo De Acción

The mechanism of action of Asp-Leu-Trp-Gln-Lys depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The peptide may also interact with specific receptors or enzymes, modulating their activity and influencing various cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

Asn-Leu-Lys-Trp: Another tetrapeptide with similar amino acid composition.

Asp-Gln-Trp-Gly: A tetrapeptide with a different sequence but containing some of the same amino acids.

Cys-Gln-Leu-Arg: A tetrapeptide with different amino acids but similar structural properties.

Uniqueness

Asp-Leu-Trp-Gln-Lys is unique due to its specific sequence of amino acids, which determines its distinct biological activity and chemical properties. The presence of tryptophan and lysine residues can significantly influence its interactions with other molecules and its overall stability.

Actividad Biológica

Asp-Leu-Trp-Gln-Lys is a pentapeptide composed of five amino acids: aspartic acid (Asp) , leucine (Leu) , tryptophan (Trp) , glutamine (Gln) , and lysine (Lys) . This peptide has garnered interest in various fields, including biochemistry and medicinal research, due to its potential biological activities.

Biological Activity

The biological activity of this compound is primarily attributed to its structural composition, which influences its interactions with biological systems. Here are some key areas of investigation:

- Protein-Protein Interactions : The pentapeptide is studied for its role in mediating interactions between proteins, which are crucial for numerous cellular processes.

- Enzyme-Substrate Recognition : It may play a role in enzyme activity modulation by interacting with specific substrates or cofactors.

- Therapeutic Potential : Research is ongoing to explore its potential as an antimicrobial or anticancer agent. The presence of tryptophan, known for its bioactive properties, suggests that this peptide could exhibit significant therapeutic effects.

The mechanism through which this compound exerts its biological effects can vary based on the specific activity being studied. For instance:

- Antimicrobial Activity : If demonstrated, the peptide may disrupt bacterial membranes, leading to cell lysis and death.

- Receptor Interaction : It could modulate the activity of specific receptors or enzymes, influencing signaling pathways within cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential to disrupt bacterial membranes | |

| Anticancer | Possible modulation of cancer cell signaling | |

| Protein Interaction | Mediates interactions between various proteins | |

| Enzyme Modulation | Influences enzyme-substrate recognition |

Case Study: Antimicrobial Properties

A study investigated the antimicrobial properties of peptides similar to this compound. It was found that modifications in the sequence could enhance stability against proteolytic degradation and improve efficacy against pathogens such as Escherichia coli and Staphylococcus aureus. The study highlighted that peptides with tryptophan residues exhibited increased membrane-disrupting capabilities .

Case Study: Cancer Cell Modulation

Research focused on the effects of tryptophan-containing peptides on cancer cell lines demonstrated that these peptides could induce apoptosis in certain types of cancer cells. The mechanism involved the activation of caspases and modulation of mitochondrial membrane potential, suggesting a pathway for therapeutic application in oncology .

Table 2: Comparison with Related Peptides

| Peptide Sequence | Similarities | Unique Features |

|---|---|---|

| Asn-Leu-Lys-Trp | Contains leucine and tryptophan | Different amino acid composition |

| Asp-Gln-Trp-Gly | Shares tryptophan and aspartic acid | Variations in length and properties |

| Cys-Gln-Leu-Arg | Similar structural properties | Different functional groups |

This compound is distinct due to its specific sequence and the presence of both hydrophilic (aspartic acid, glutamine) and hydrophobic (leucine, tryptophan) residues, which can influence its solubility and interaction with lipid membranes .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N8O9/c1-17(2)13-24(39-28(44)20(34)15-27(42)43)30(46)40-25(14-18-16-36-21-8-4-3-7-19(18)21)31(47)37-22(10-11-26(35)41)29(45)38-23(32(48)49)9-5-6-12-33/h3-4,7-8,16-17,20,22-25,36H,5-6,9-15,33-34H2,1-2H3,(H2,35,41)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,42,43)(H,48,49)/t20-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFYSAXLDCODRM-NPJMLQJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.